molecular formula C19H21NO4 B1662785 Naloxone CAS No. 465-65-6

Naloxone

Cat. No. B1662785
CAS RN: 465-65-6
M. Wt: 327.4 g/mol
InChI Key: UZHSEJADLWPNLE-GRGSLBFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naloxone is a drug used to relieve potentially fatal respiratory depression caused by opioid overdose . It is used worldwide in medical emergencies involving opioid overdose and is often lifesaving, especially when given promptly upon suspected overdose . This compound is an opioid antagonist, meaning it attaches to opioid receptors and reverses and blocks the effects of other opioids .


Synthesis Analysis

The synthesis of this compound hydrochloride involves dissolving thebaine in formic acid, incubating it at 25°C, agitating and dropping m-chloro-benzoic acid peroxide, insulating it for 3 hours, and then adding Raney’s nickel .


Molecular Structure Analysis

This compound has a molecular formula of C19H21NO4 . Its core molecular structure is that of a classic opioid, but it has no painkilling or euphoria-inducing properties .


Chemical Reactions Analysis

This compound acts as a non-selective and competitive opioid antagonist. Its binding affinity is highest for the μ-opioid receptor, then the δ-opioid receptor, and lowest for the κ-opioid receptor .


Physical And Chemical Properties Analysis

This compound hydrochloride has a molecular weight of 363.84 and is soluble in DMSO and water .

Scientific Research Applications

1. Treatment in Opioid Addiction

Naloxone, a non-selective, short-acting opioid receptor antagonist, is widely used in opioid-dependent patients. It is effective in treating opioid-overdose-induced respiratory depression and is used in (ultra)rapid detoxification and in combination with buprenorphine for maintenance therapy. Its use, however, comes with risks such as the induction of acute withdrawal syndrome, potential premature wearing off when treating opioid-induced respiratory depression, and adverse effects in patients treated for severe pain with opioids (van Dorp, Yassen, & Dahan, 2007).

2. Opioid-Sparing Effects

A this compound infusion has been shown to reduce epidural and intrathecal opioid-related side effects. In a study, this compound infusion along with intravenous morphine patient-controlled analgesia (PCA) was evaluated. The study found that this compound doses effectively reduced the incidence of morphine-related side effects such as nausea, vomiting, and pruritus without affecting the quality of analgesia (Gan et al., 1997).

3. Reversal of Opioid-Induced Constipation

Oral this compound has been effective in reversing opioid-induced constipation, a common side effect of opioid therapy. This application, however, may sometimes lead to the unwanted side effect of analgesia reversal (Liu & Wittbrodt, 2002).

4. Reduction of Harm in Opioid Overdose

This compound is crucial in reducing the harm of opioid overdose. It can safely reverse opioid overdose if used promptly and correctly. However, clinicians often overestimate the this compound dose needed, potentially precipitating acute opioid withdrawal syndrome (Kim & Nelson, 2015).

5. Treatment in Advanced Cancer

Oral this compound has been used in patients with far-advanced cancer to treat opioid-related constipation. The study demonstrated that oral this compound at a daily dose of 20% or more of the prevailing 24-hourmorphine dose can be a potentially valuable therapy for opioid-related constipation in advanced cancer patients. However, it also warns of the risk of opioid withdrawal, suggesting that initial individual this compound doses should not exceed 5 mg (Sykes, 1996).

6. Appetitive Behavior in Rats and Mice

This compound has been shown to reduce appetitive behavior, particularly water intake, following deprivation in rats and mice. This effect suggests this compound's action at specific tissue sites, possibly endorphine receptors (Brown & Holtzman, 1979).

7. Treatment of Acute Ischemic Stroke

High-dose this compound has been evaluated for the treatment of acute cerebral ischemia. While it demonstrated safety at the doses used, its efficacy data remain inconclusive (Olinger et al., 1990).

8. Use in Newborns

This compound hydrochloride (Narcan) is a narcotic antagonist used in the treatment of central nervous system and cardiorespiratory depression due to narcotic agonist drugs in newborns. Its role in managing the depressed newborn has been clarified, with potent narcotic antagonist activity documented in infants and children (Segal et al., 1980).

Mechanism of Action

Target of Action

Naloxone primarily targets the μ-opioid receptors (MOR) . These receptors are part of the opioid receptor system in the body, which plays a crucial role in pain relief, reward, and addictive behaviors .

Mode of Action

This compound acts as an inverse agonist at the μ-opioid receptors . It competitively displaces opioid agonists at these receptors . This means that this compound binds to the receptors and reverses the effects of other opioids, effectively blocking their action .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the opioid receptor pathway . By binding to the μ-opioid receptors, this compound prevents opioid drugs from exerting their effects, which include pain relief, sedation, euphoria, and respiratory depression .

Pharmacokinetics

This compound exhibits rapid pharmacokinetics, with a half-life of 60-120 minutes . It is administered via intravenous, intramuscular, or intranasal routes . The nasal bioavailability of this compound is about 50%, and its uptake is likely slower than intramuscular administration . This compound is rapidly eliminated due to high clearance, and its metabolites are inactive .

Result of Action

The primary result of this compound’s action is the reversal of opioid-induced effects , particularly respiratory depression . By displacing opioids from the μ-opioid receptors, this compound can rapidly restore normal respiration in individuals experiencing an opioid overdose .

Action Environment

The efficacy of this compound can be influenced by several environmental factors. For instance, the presence of other drugs in the system can impact this compound’s effectiveness . Additionally, the pharmacological characteristics of the opioid agonist, such as its dissociation rate from the MOR receptor, can also affect this compound’s action . Furthermore, the constitution of the individual receiving this compound can influence its effect .

Safety and Hazards

Naloxone is considered safe for everyone, unless there is a reason to believe a person has an allergy to this compound . If you are not sure what caused someone to become unconscious, giving this compound is not likely to cause further harm .

properties

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHSEJADLWPNLE-GRGSLBFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

357-08-4 (hydrochloride)
Record name Naloxone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023349
Record name Naloxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Naloxone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, Soluble in chloroform; practically insoluble in petroleum ether, 5.64e+00 g/L
Record name Naloxone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NALOXONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Naloxone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Naloxone is a competitive inhibitor of the µ-opioid receptor. Naloxone antagonizes the action of opioids, reversing their effects. If a patient has not taken opioids, naloxone does not have a significant effect on patients., Naloxone hydrochloride is essentially a pure opiate antagonist. The precise mechanism of action of the opiate antagonist effects of naloxone is not fully understood. Naloxone is thought to act as a competitive antagonist at mu, kappa, and sigma opiate receptors in the CNS; it is thought that the drug has the highest affinity for the mu receptor. In contrast to levallorphan or nalorphine, naloxone has little or no agonistic activity. When administered in usual doses to patients who have not recently received opiates, naloxone exerts little or no pharmacologic effect. Even extremely high doses of the drug (10 times the usual therapeutic dose) produce insignificant analgesia, only slight drowsiness, and no respiratory depression, psychotomimetic effects, circulatory changes, or miosis., In patients who have received large doses of morphine or other analgesic drugs with morphine-like effects, naloxone antagonizes most of the effects of the opiate. There is an increase in respiratory rate and minute volume, arterial PCO2 decreases toward normal, and blood pressure returns to normal if depressed. Unlike nalorphine or levallorphan, naloxone antagonizes mild respiratory depression caused by small doses of opiates. Because the duration of action of naloxone is generally shorter than that of the opiate, the effects of the opiate may return as the effects of naloxone dissipate. Naloxone antagonizes opiate-induced sedation or sleep. Reports are conflicting on whether or not the drug modifies opiate-induced excitement or seizures., Heat shock protein (HSP)60 is primarily a mitochondrial protein. Previous experiments have found that changes in the location of intracellular HSP60 have been associated with apoptosis. Extracellular HSP60 mediates apoptosis via its ligand, Toll-like receptor (TLR)-4. TLR-4 is an important factor expressed on microglia, with a central role in generating neuroimmune responses in the pathogenesis of neurodegenerative disorders. Naloxone is a highly effective nonselective opioid receptor antagonist, and has been reported to be pharmacologically beneficial for the treatment of brain diseases through inhibiting microglia activation. However, the mechanisms underlying these beneficial effects of naloxone remain poorly understood. The present study aimed to investigate the role of HSP60 in the neuroprotective effects of naloxone on the production of proinflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 murine microglial cells and the possible signaling pathways involved. The results demonstrated that naloxone significantly inhibited the expression and release of HSP60 in BV2 cells. The expression levels of heat shock factor (HSF)-1 were upregulated in LPS-activated BV2 cells, which indicated that the increased expression of HSP60 was driven by HSF-1 activation. However, increased HSF-1 levels may be downregulated by naloxone. The levels of TLR-4 were elevated in activated BV2 cells, and then inhibited by naloxone. Activation of TLR-4 is characterized by activation of nuclear factor-kB (NF-kB) followed by the production of various proinflammatory and neurotoxic factors. Data from the present study demonstrated that naloxone reduced the expression levels of NF-kB and its upstream protein caspase-3, and reduced the LPS-induced production of nitric oxide, inducible nitric oxide synthase, tumor necrosis factor a, interleukin-1beta and interleukin-6 in BV2 microglia. In light of this data, it was concluded that naloxone may exert its neuroprotective and anti-inflammatory effects by inhibiting microglia activation through a HSP60-TLR-4-NF-kB signaling pathway., Phosphoinositide 3-kinase (PI3K) delta and gamma (the p110delta and p110gamma isoforms of PI3K) actively participate in the process of inflammation. We sought to elucidate the possible roles of PI3Kdelta and PI3Kgamma in mediating the anti-inflammation effects of naloxone. MATERIALS AND METHODS: Murine macrophages were treated with endotoxin, endotoxin plus naloxone, or endotoxin plus naloxone plus the PI3K inhibitors (the PI3Kdelta inhibitor IC87114, the PI3Kgamma inhibitor AS252424, or IC87114 plus AS252424) and denoted as the LPS, LPS + N, LPS + N + IC, LPS + N + AS, and LPS + N + IC + AS group, respectively. Differences in inflammatory molecules and levels of nuclear factor-kB (NF-kB) activation and Akt activation (indicator of PI3K activity) among these groups were compared. The concentrations of inflammatory molecules (macrophage inflammatory protein 2, tumor necrosis factor-alpha, interleukin-1beta, andd cyclooxygenase-2/prostaglandin E2) and the levels of NF-kB activation (p-NF-kB p65 and p-inhibitor-kB concentrations and NF-kB-DNA binding activity) of the LPS + N group were significantly lower than those of the LPS group (all P < 0.001). These data confirmed the anti-inflammation effects of naloxone. Moreover, the anti-inflammation effects of naloxone could be counteracted by the inhibitors of PI3Kdelta and PI3Kgamma, as the concentrations of inflammatory molecules and the levels of NF-?B activation of the LPS + N group were significantly lower than those of the LPS + N + IC, LPS + N + AS, and LPS + N + IC + AS groups (all P < 0.05). In contrast, the concentration of phosphorylated Akt of the LPS + N group was significantly higher than those of the LPS, LPS + N + IC, LPS + N + AS, and LPS + N + IC + AS groups (all P < 0.05). PI3Kdelta and PI3Kgamma play crucial roles in mediating the anti-inflammation effects of naloxone., For more Mechanism of Action (Complete) data for NALOXONE (7 total), please visit the HSDB record page.
Record name Naloxone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NALOXONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

3-O-allylnaloxone, 10alpha-hydroxynaloxone, 10beta-hydroxynaloxone, 2,2'-binaloxone, For more Impurities (Complete) data for NALOXONE (7 total), please visit the HSDB record page.
Record name NALOXONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from ethyl acetate

CAS RN

465-65-6
Record name Naloxone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naloxone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naloxone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name naloxone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naloxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naloxone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.697
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALOXONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B82AMQ7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NALOXONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Naloxone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 °C, MP: 184 °C (Lewistein), 177-178 °C (Sankyo Co), Crystals from ethanol and ether. Soluble in water, dilute acids, stong alkali; slightly soluble in alcohol; practically insoluble in ether, chloroform. MP: 200-205 °C /Naloxone hydrochloride/, 200 - 205 °C
Record name Naloxone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01183
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NALOXONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Naloxone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naloxone
Reactant of Route 2
Naloxone
Reactant of Route 3
Naloxone
Reactant of Route 4
Naloxone
Reactant of Route 5
Naloxone
Reactant of Route 6
Naloxone

Q & A

Q1: How does naloxone reverse opioid overdose?

A1: this compound is a competitive antagonist at opioid receptors, primarily the mu-opioid receptor. [, , , , ] This means it competes with opioids like heroin or fentanyl for binding sites on these receptors. Due to its higher affinity for the mu-opioid receptor, this compound can displace opioids, effectively blocking their actions and reversing the overdose. [, ]

Q2: What are the specific downstream effects of this compound binding to opioid receptors?

A2: By blocking opioid receptors, this compound reverses the life-threatening effects of an overdose, such as:

  • Respiratory Depression: this compound restores normal breathing patterns by antagonizing opioid-induced suppression of the respiratory centers in the brain. [, , , ]
  • Sedation: this compound counteracts the drowsiness and unconsciousness caused by opioids. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C19H21NO4, and its molecular weight is 327.37 g/mol.

Q4: Are there specific storage conditions required for this compound to maintain its efficacy?

A4: While specific stability data is not provided in these articles, this compound is typically stored at room temperature, protected from light and moisture.

Q5: How is this compound administered, and how does the route of administration affect its pharmacokinetic profile?

A6: this compound can be administered intravenously, intramuscularly, intranasally, or subcutaneously. [, , , ] Each route has a different onset of action and duration. For instance, intravenous administration results in the fastest onset, while intramuscular and intranasal routes offer a slightly slower but longer duration of action. [, , ] Intranasal this compound formulations are specifically designed for ease of administration by laypersons in emergency situations. [, ]

Q6: How is this compound metabolized and eliminated from the body?

A7: this compound is primarily metabolized in the liver, mainly through glucuronidation. [] It's then excreted in the urine.

Q7: What evidence supports the use of this compound in opioid overdose reversal?

A7: Numerous studies, including those provided, demonstrate this compound's effectiveness. For example:

  • Community-based programs: Reports from opioid overdose prevention programs show that laypersons trained to administer this compound have successfully reversed thousands of overdoses. []
  • Emergency medical services: Research indicates that this compound administration by emergency medical services is standard practice for opioid overdose and has significantly improved survival rates. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.